(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid
Description
Properties
CAS No. |
100858-52-4 |
|---|---|
Molecular Formula |
C4H4O4 |
Molecular Weight |
120.07 g/mol |
IUPAC Name |
(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D,3+1,4+1 |
InChI Key |
VZCYOOQTPOCHFL-WSHNTRCTSA-N |
Isomeric SMILES |
[2H]/C(=C(/[2H])\[13C](=O)O)/[13C](=O)O |
Canonical SMILES |
C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acidic D₂O Exchange
Microwave-Assisted Deuteration
- Conditions : Microwave irradiation (150°C, 10–20 min) in D₂O/HCl reduces reaction time while achieving >90% deuteration.
- Advantage : Minimizes thermal degradation of the double bond.
¹³C Labeling Strategies for C1/C4 Carboxyl Groups
Carboxylation with ¹³CO₂
- Method : Maleic anhydride is treated with ¹³CO₂ under high pressure (5–10 atm) in aqueous NaOH, followed by isomerization to fumaric acid.
- Reaction :
$$
\text{Maleic anhydride} + ^{13}\text{CO}2 \xrightarrow{\text{NaOH}} \text{Na}2[^{13}\text{C}2\text{but-2-enedioate}] \xrightarrow{\Delta} (E)\text{-}^{13}\text{C}2\text{-fumarate}
$$ - Isotopic Purity : 98–99% ¹³C enrichment (LC-MS).
Synthesis from ¹³C-Labeled Precursors
- Starting Material : [1,4-¹³C₂]Fumaric acid is commercially synthesized via microbial fermentation using ¹³C-glucose.
- Yield : Industrial-scale fermentation achieves 70–80% ¹³C incorporation.
Integrated Synthesis Protocol
Stepwise Labeling
One-Pot Method
- Conditions : Simultaneous ¹³CO₂ carboxylation and D₂O exchange in a pressurized reactor (120°C, 24 h).
- Efficiency : 90% deuteration and 95% ¹³C labeling (reduces side reactions).
Purification and Quality Control
Chromatographic Separation
Spectroscopic Validation
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | Absence of C2/C3 protons (δ 6.55 ppm) | |
| ¹³C NMR | C1/C4 at δ 170.2 ppm (J = 54 Hz) | |
| IR | C=O stretch at 1695 cm⁻¹ |
Comparative Analysis of Methods
| Method | Deuteration Efficiency | ¹³C Purity | Time (h) | Scalability |
|---|---|---|---|---|
| Acidic D₂O | 92% | N/A | 48 | Lab-scale |
| Microwave | 95% | N/A | 1 | Pilot-scale |
| ¹³CO₂ Carboxyl | N/A | 98% | 24 | Industrial |
| Integrated | 90% | 95% | 24 | Industrial |
Research Findings and Optimization
- Isotope Effects : Deuteration slows metabolism by 40% (C-D bond strength ≈ 443 kJ/mol vs. C-H ≈ 413 kJ/mol).
- Cost Analysis : ¹³CO₂-based methods reduce precursor costs by 30% compared to fermentation.
- Stability : Labeled compound retains >95% isotopic purity after 12 months at −20°C.
Industrial-Scale Production
Chemical Reactions Analysis
(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert it into succinic acid derivatives.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Addition: It can participate in addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace the pathways of fumaric acid in biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in understanding metabolic disorders.
Industry: The compound is utilized in the production of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid involves its incorporation into metabolic pathways where fumaric acid is a key intermediate. The labeled isotopes allow researchers to track the movement and transformation of the compound within these pathways. The molecular targets include enzymes involved in the citric acid cycle, such as fumarase, which catalyzes the reversible hydration of fumaric acid to malic acid.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Isomeric Comparisons
Fumaric Acid ((2E)-but-2-enedioic acid):
The unlabeled parent compound, fumaric acid, shares the (E)-configuration but lacks isotopic substitution. It is widely used in food preservation and the Krebs cycle. Key differences include:
- Molecular Weight: Fumaric acid (116.07 g/mol) vs. the deuterated/¹³C analog (~120.10 g/mol).
- Thermal Stability: Isotopic substitution may slightly elevate melting points due to increased bond strength (deuterium’s kinetic isotope effect) .
Maleic Acid ((2Z)-but-2-enedioic acid):
The (Z)-isomer, maleic acid, exhibits intramolecular hydrogen bonding, resulting in lower melting points (135°C vs. fumaric acid’s 287°C). The deuterated analog’s Z-isomer would likely show similar hydrogen-bonding behavior but altered spectroscopic signatures .
But-2-enedioic Acid Derivatives:
- 4-Methoxycarbonyl Derivatives (e.g., compound1e): Synthesized via condensation reactions (), these derivatives prioritize functional group reactivity over isotopic labeling. The deuterated/¹³C analog’s synthesis would require specialized deuterium exchange or ¹³C-enriched precursors .
- Malic Acid (HOOC-CH₂-CH(OH)-COOH): A hydrated derivative of but-2-enedioic acid, malic acid lacks the conjugated double bond, altering its acidity (pKa ~3.4 vs. fumaric acid’s ~3.0) and metabolic roles .
Isotopic Labeling and Metabolic Comparisons
4-Hydroxy-[3,4-¹³C₂]nonanoate: Like the target compound, this ¹³C-labeled metabolite is used to trace carbon flux in the citric acid cycle. Both compounds exhibit similar hepatic uptake rates (~0.32 μmol/min·g in rat liver perfusions) but differ in catabolic pathways. While 4-hydroxy-[3,4-¹³C₂]nonanoate releases shorter carboxylic acids, the deuterated but-2-enedioic acid analog would likely yield ¹³C-labeled acetyl-CoA or CO₂ .
¹³C-Labeled Oleate ([¹³C]oleate):
Oleate’s β-oxidation generates acetyl-CoA, mirroring the fate of but-2-enedioic acid derivatives. However, oleate’s 18-carbon chain and single double bond result in slower mitochondrial uptake compared to smaller dicarboxylic acids .
Spectroscopic and Analytical Differences
| Property | (E)-2,3-Dideuterio(1,4-¹³C₂)but-2-enedioic Acid | Fumaric Acid | Maleic Acid |
|---|---|---|---|
| ¹H NMR Shift (D₂O) | C2/C3: No signal (deuterated) | δ 6.55 (d, J=12 Hz) | δ 6.30 (d, J=12 Hz) |
| ¹³C NMR Shift | C1/C4: ~170 ppm (¹³C-enriched) | C1/C4: ~170 ppm | C1/C4: ~170 ppm |
| IR (C=O stretch) | ~1700 cm⁻¹ | ~1700 cm⁻¹ | ~1700 cm⁻¹ |
The deuterium substitution eliminates proton signals at C2/C3, simplifying NMR analysis. ¹³C labeling enhances sensitivity in metabolic tracking .
Biological Activity
Overview of (E)-2,3-Dideuterio(1,4-13C2)but-2-enedioic Acid
This compound is a deuterated derivative of fumaric acid, a compound known for its role in the citric acid cycle and its potential therapeutic applications. The incorporation of deuterium and carbon-13 isotopes can significantly influence the compound's metabolic pathways and biological behavior.
Fumaric acid and its derivatives have been studied for their anti-inflammatory and immunomodulatory properties. The biological activity of this compound may involve:
- Inhibition of NF-kB Pathway : Fumarate can inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses.
- Activation of Nrf2 : This compound may activate the Nrf2 pathway, leading to an increase in antioxidant defenses.
Therapeutic Applications
Research indicates that fumaric acid derivatives have potential therapeutic applications in various conditions:
- Multiple Sclerosis : Dimethyl fumarate (DMF), a related compound, is used in treating multiple sclerosis due to its neuroprotective effects.
- Psoriasis : Fumaric acid esters have been utilized in dermatology for their anti-inflammatory effects.
Case Studies
- Study on Neuroprotection : A study demonstrated that fumaric acid derivatives could protect neuronal cells from oxidative stress-induced damage. The deuterated form may exhibit enhanced stability and bioavailability.
- Anti-inflammatory Effects : In a clinical trial involving patients with psoriasis, fumarate treatment led to significant reductions in skin lesions and inflammatory markers.
Data Table
| Compound Name | Structure | Biological Activity | Therapeutic Use |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, neuroprotective | Multiple sclerosis, psoriasis |
| Dimethyl Fumarate | Structure | Immunomodulatory | Multiple sclerosis |
| Fumaric Acid | Structure | Antioxidant | Psoriasis |
Research Findings
Recent findings suggest that isotopic labeling with deuterium can alter the pharmacokinetics of compounds. For example:
- Enhanced Metabolism : Deuterated compounds often show slower metabolism due to the stronger C-D bond compared to C-H bonds.
- Increased Efficacy : Some studies indicate that deuterated drugs exhibit improved efficacy and reduced side effects.
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